molecular formula C15H13F3N2O2 B2418081 8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325306-20-4

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No. B2418081
M. Wt: 310.276
InChI Key: DVHXIIGOLHXJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two ring system made up of two benzene rings linearly fused to a pyridine ring.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the conditions and reagents present. The trifluoroacetyl group could potentially undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group is quite polar, which could impact the compound’s solubility in various solvents .

Scientific Research Applications

1. Synthesis and Chemical Transformation

The compound and its derivatives are instrumental in various synthesis processes. For instance, they are used in one-pot synthesis methods for creating dibenzo[b,h][1,6]naphthyridines, which display potent fluorescence and the ability to intercalate into double-stranded DNA, hinting at applications in biochemistry and molecular biology (Okuma et al., 2014). They also play a role in the synthesis of 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines (Khaldeeva & Konshin, 1976) and undergo transformations under the action of dimethyl acetylene dicarboxylate (Voskressensky et al., 2005).

2. Biological Applications and Potential Therapeutic Uses

The derivatives of the compound have shown promise in biological applications. For example, certain derivatives have been identified as inhibitors of monoamine oxidase B (MAO B), a potential target for neurodegenerative diseases (Kulikova et al., 2023). Others have been evaluated for their topoisomerase-I targeting activity and cytotoxicity, showing potent anticancer properties (Singh et al., 2003). The compound's derivatives have also been studied for their cholinesterase inhibitory activity and neuroprotective profile, indicating potential for Alzheimer's disease treatment (de los Ríos et al., 2010).

3. Synthetic and Medicinal Chemistry

The compound's derivatives are extensively used in synthetic and medicinal chemistry. They are crucial in various synthetic routes, such as the synthesis of novel 1,8-naphthyridine derivatives (Lorrio et al., 2013), and in the development of novel derivatives with potential as scaffolds for drug discovery (Deady & Rogers, 2006). They also contribute to the design and synthesis of compounds with antimicrobial activities (Bhambi et al., 2009).

properties

IUPAC Name

8-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-8-2-3-11-9(6-8)13(21)10-7-20(5-4-12(10)19-11)14(22)15(16,17)18/h2-3,6H,4-5,7H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXIIGOLHXJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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